2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate
Description
2-[(8S)-2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate (hereafter referred to by its common name Columbianadin) is a coumarin derivative with the molecular formula C₁₉H₂₀O₅ (molecular weight: 328.36 g/mol) and CAS number 5058-13-9 . It is isolated from Angelica pubescens (a traditional medicinal plant) and is characterized by a fused furochromen ring system and an (E)-2-methylbut-2-enoate ester group at the C-8 position . The compound exists as a white crystalline powder with a density of 1.232 g/cm³ and a boiling point of 482.3°C at 760 mmHg . Its structure has been confirmed via X-ray crystallography using SHELX refinement software .
Columbianadin is pharmacologically significant due to its anti-inflammatory, analgesic, and neuroprotective properties, which are attributed to its coumarin backbone and ester substituent .
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5+/t15-/m0/s1 |
InChI Key |
JRIBPWOXWIRQOQ-RILDOFPPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies for Furanocoumarins
Furanocoumarins are typically synthesized through multi-step reactions involving the formation of the coumarin and furan rings. Common methods include:
- Perkin Reaction : This involves the condensation of an aldehyde with an anhydride in the presence of a base to form a coumarin derivative.
- Pechmann Reaction : This method involves the reaction of a phenol with an anhydride in the presence of a catalyst to form a coumarin.
- Furan Ring Formation : The furan ring can be formed through various methods, including the cyclization of an acetylenic ester or the use of a furan-containing starting material.
Chemical Properties and Relevance
Research Findings and Challenges
- Biological Activity : Furanocoumarins are known for their phototoxicity and potential therapeutic applications, including antiviral and anticancer properties.
- Synthetic Challenges : The synthesis of complex furanocoumarins often involves multiple steps with low yields, requiring optimization of reaction conditions to improve efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Columbianadin and Analogous Compounds
| Compound Name | Molecular Formula | Substituent at C-8 | Stereochemistry | CAS Number | Source |
|---|---|---|---|---|---|
| Columbianadin (Target Compound) | C₁₉H₂₀O₅ | (E)-2-methylbut-2-enoate | 8S | 5058-13-9 | Angelica pubescens |
| Columbianetin acetate | C₁₆H₁₆O₅ | Acetate | 8S | 23180-65-6 | Synthetic/Plant |
| 8-(3-(4-Hydroxyphenyl)propenoyloxy derivative | C₂₈H₂₆O₈ | 3-(4-Hydroxyphenyl)propenoyloxy | Undefined | 96608-82-1 | Synthetic |
| Bis(2-methyl-2-butenoate) derivative | C₂₄H₂₄O₈ | Bis[(Z)-2-methylbut-2-enoate] | Undefined | Not available | Synthetic |
Key Observations :
Columbianadin differs from Columbianetin acetate by the replacement of the acetate group with a bulkier (E)-2-methylbut-2-enoate ester.
The compound in (CAS 96608-82-1) introduces a 4-hydroxyphenylpropenoyloxy group, which adds aromaticity and hydrogen-bonding capacity .
The bis(2-methyl-2-butenoate) derivative () features two unsaturated ester groups, likely altering its metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| Columbianadin | Not reported | 482.3 | 3.2 | Low in water |
| Columbianetin acetate | Not reported | 437.7 | 2.8 | Low in water |
| 8-(4-Hydroxyphenyl) derivative | Not reported | Not reported | 4.1 | Ethanol-soluble |
Notes:
- The higher boiling point of Columbianadin compared to Columbianetin acetate (482.3°C vs. 437.7°C) correlates with its larger ester group .
- The 4-hydroxyphenyl derivative () has a higher predicted LogP due to its aromatic substituent, suggesting greater lipid solubility .
Pharmacological Activity
- Columbianadin : Demonstrates anti-inflammatory effects via inhibition of NF-κB signaling and COX-2 expression .
- Columbianetin acetate : Shows weaker bioactivity, likely due to the absence of the α,β-unsaturated ester moiety, which is critical for electrophilic interactions with target proteins .
- 4-Hydroxyphenylpropenoyloxy derivative: The phenolic group may confer antioxidant activity, though this remains unverified in vivo .
Biological Activity
The compound 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate , commonly referred to as a furanocoumarin, belongs to a class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound is characterized by a unique furanocoumarin backbone, which contributes to its biological activity. The structural formula includes a propan-2-yl group and an (E)-2-methylbut-2-enoate moiety, enhancing its reactivity and pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits significant immunosuppressive properties. It has been shown to modulate immune responses, making it a candidate for therapeutic applications in conditions that require immune regulation. Additionally, related coumarin compounds have demonstrated anti-diabetic effects in various biological models.
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Immunosuppressive | Suppresses T-cell proliferation and cytokine production | |
| Anti-diabetic | Exhibits potential in regulating blood sugar levels | |
| Anti-inflammatory | Modulates inflammatory pathways |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to enzymes and receptors, modulating their activity and influencing various cellular processes. Notably, studies have demonstrated its ability to suppress T-cell proliferation and influence cytokine production in dendritic cells, suggesting potential applications in treating autoimmune diseases or preventing transplant rejection.
Case Studies
Several studies have explored the immunosuppressive effects of this compound:
- In Vitro Studies : Research highlighted that this compound significantly inhibited the proliferation of activated T-cells in culture. This effect was associated with reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Animal Models : In animal models of autoimmune diseases, administration of this compound resulted in decreased disease severity and improved survival rates. The modulation of immune responses was attributed to the compound's ability to alter dendritic cell function.
Comparison with Similar Compounds
The unique structure of this compound allows it to stand out among other furanocoumarins. Below is a comparison with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Urolithin A | Benzo-coumarin | Immunosuppressive |
| 6-Methoxy-coumarin | Coumarin derivative | Anti-rheumatic |
| 7,8-Dihydroxychromen | Hydroxycoumarin | Anti-inflammatory |
These compounds share common pharmacophoric elements but exhibit varying degrees of biological activity.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate?
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) are often necessary for esterification and cyclization steps but must avoid thermal degradation of the furochromene core .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity during cyclization, while base catalysts (e.g., K₂CO₃) improve esterification yields .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) are preferred for solubility and reaction homogeneity .
- Purity monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates and minimize by-products .
Q. How is the stereochemical configuration of the 8S enantiomer validated?
- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with synthetic standards are critical .
- Circular Dichroism (CD) : Confirm the 8S configuration by analyzing Cotton effects in the 250–300 nm range, correlating with known furocoumarin derivatives .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., the dihydrofurochromene precursor) to assign absolute stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2A/2B) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (acute toxicity, OSHA HCS Category 4) .
- Spill management : Neutralize acidic by-products with sodium bicarbonate and adsorb spills using vermiculite .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved in mechanistic studies?
- Dose-response profiling : Use in vitro assays (e.g., DPPH radical scavenging and ROS generation in HepG2 cells) to identify concentration-dependent activity shifts .
- Redox potential measurement : Cyclic voltammetry (e.g., Ag/AgCl reference electrode) quantifies electron-donating capacity, clarifying pro-oxidant thresholds .
- Metabolite tracking : LC-MS/MS analysis of hepatic microsomal incubations identifies reactive intermediates (e.g., quinone derivatives) that may drive contradictory effects .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent hydrolysis : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments with USP dissolution apparatus. Monitor ester bond cleavage via NMR (¹H, 13C) .
- Photostability testing : Expose to UV-A (320–400 nm) and quantify degradation products (e.g., furochromene ring opening) using high-resolution mass spectrometry (HRMS) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (T₀) to guide storage conditions (e.g., desiccated at −20°C) .
Q. How can researchers address low yields in the final esterification step?
- By-product identification : Use GC-MS to detect competing reactions (e.g., β-elimination of the (E)-2-methylbut-2-enoate moiety) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C) to suppress side reactions while maintaining >80% yield .
- Protecting group strategies : Temporarily protect the furochromene hydroxyl group with acetyl chloride to prevent unwanted nucleophilic attack during esterification .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
- Aerobic biodegradation : Incubate with soil microbiota (OECD 301B protocol) and quantify residual compound via UPLC-PDA .
- Aquatic photolysis : Use a solar simulator (λ > 290 nm) to assess half-life in water-sediment systems, identifying primary photoproducts .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using molecular descriptors like logP (calculated as 3.2) .
Q. How is enantiomeric purity maintained during scale-up synthesis?
- Chiral stationary phase (CSP) chromatography : Purify intermediates using preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .
- Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to preserve the 8S configuration .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect racemization during critical steps (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
